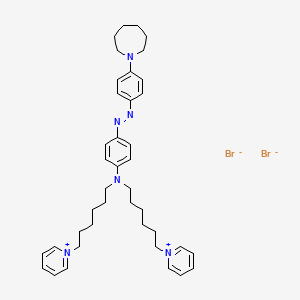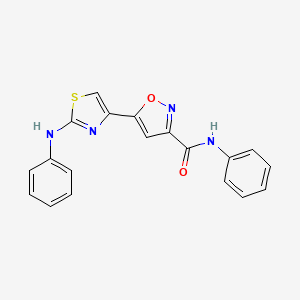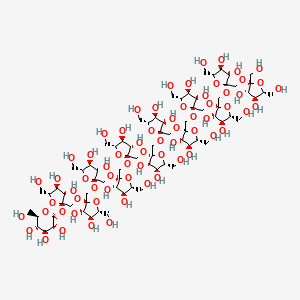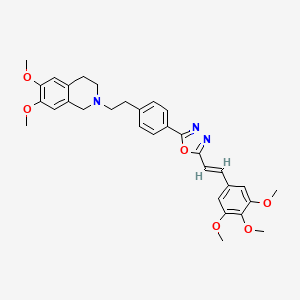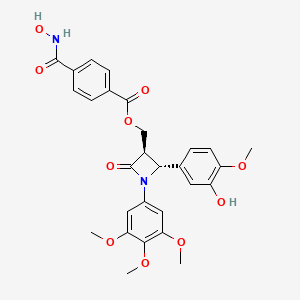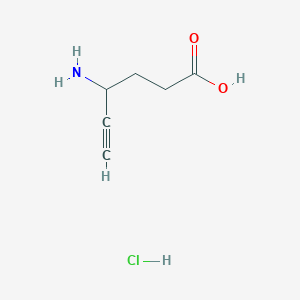
4-Aminohex-5-ynoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminohex-5-ynoic acid hydrochloride: is a synthetic organic compound that belongs to the class of gamma amino acids and derivatives. It is also known as gamma-acetylenic gamma-aminobutyric acid. This compound is characterized by the presence of an amino group attached to the gamma carbon atom and an alkyne group at the terminal position. It is primarily used as an irreversible inhibitor of gamma-aminobutyric acid transaminase, which increases the concentration of gamma-aminobutyric acid in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminohex-5-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-oxo-2-pyrrolidine-acetonitrile.
Hydrogenation: The 5-oxo-2-pyrrolidine-acetonitrile is reacted with hydrogen and dimethylamine in the presence of a palladium catalyst to form N,N-dimethyl-2-pyrrolidine-acetamide.
Hydrolysis: The N,N-dimethyl-2-pyrrolidine-acetamide is then hydrolyzed to produce 4-Aminohex-5-ynoic acid.
Hydrochloride Formation: Finally, the 4-Aminohex-5-ynoic acid is treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminohex-5-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Aminohex-5-ynoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition.
Biology: Acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase, leading to increased levels of gamma-aminobutyric acid in the brain. This property makes it useful in studying the gamma-aminobutyric acidergic system.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and tardive dyskinesia due to its ability to modulate gamma-aminobutyric acid levels.
Industry: Utilized in the synthesis of various gamma-aminobutyric acid derivatives and related compounds
Mecanismo De Acción
The mechanism of action of 4-Aminohex-5-ynoic acid hydrochloride involves the irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme is responsible for the conversion of gamma-aminobutyric acid to L-glutamate. By inhibiting this enzyme, this compound increases the concentration of gamma-aminobutyric acid in the brain. Elevated levels of gamma-aminobutyric acid result in enhanced inhibitory neurotransmission, which can have anticonvulsant and neuroprotective effects .
Comparación Con Compuestos Similares
Vigabatrin: Another irreversible inhibitor of gamma-aminobutyric acid transaminase used in the treatment of epilepsy.
Gabapentin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.
Uniqueness: 4-Aminohex-5-ynoic acid hydrochloride is unique due to its alkyne group, which allows it to participate in click chemistry reactions. Additionally, its potent and irreversible inhibition of gamma-aminobutyric acid transaminase makes it a valuable tool in research focused on the gamma-aminobutyric acidergic system .
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
4-aminohex-5-ynoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-5(7)3-4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H |
Clave InChI |
ZAVKUGNSMAPIEF-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CCC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
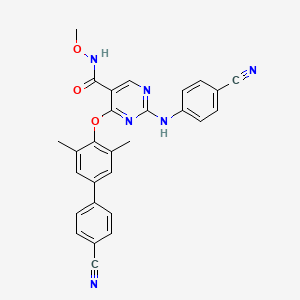
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)

